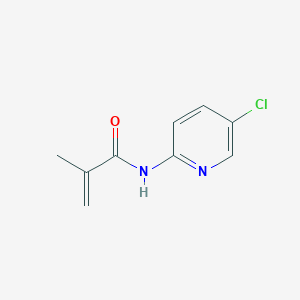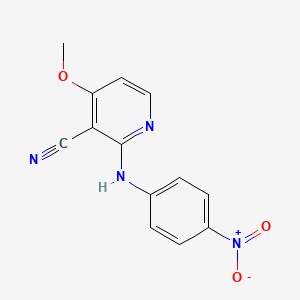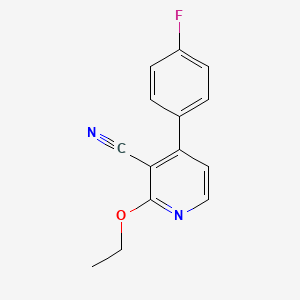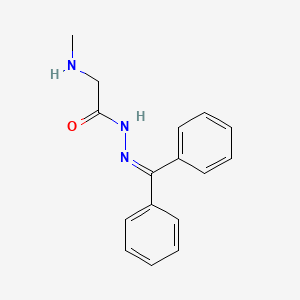![molecular formula C13H10N4O3 B3130242 2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile CAS No. 341966-92-5](/img/structure/B3130242.png)
2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile
Descripción general
Descripción
2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile, also known as MNPD, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the class of compounds known as dinitriles, which have been shown to have a wide range of biological activities. MNPD has been investigated for its potential use as a tool to study cellular processes and as a potential therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound's synthesis involves condensation reactions, as demonstrated in the study of synthesizing 2-methoxypyridine-3-carbonitriles through the condensation of propanedinitrile with enals or enones. These processes provide insights into the synthesis of similar compounds (Victory, Victory, Borrell, & Vidal‐Ferran, 1993).
- Another study on the synthesis of Schiff bases, including compounds structurally related to 2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile, revealed their potential as non-linear optical materials, highlighting their relevance in materials science (Nesterov et al., 2000).
Applications in Organic Electronics and Optics
- A related study focused on electron donor–acceptor push–pull chromophores with structures akin to the compound , illustrating its potential application in developing new materials for electronics and optics (Moran, Blanchard‐Desce, & Kelley, 2002).
- The compound's derivatives have been explored for their properties in organic light-emitting diodes (OLEDs), showcasing its utility in the field of low molecular weight OLED materials (Percino et al., 2019).
Potential in Medicinal Chemistry
- Research into Ru(II) complexes with substituted chalcones, which are structurally related to the compound, indicated significant activity against breast cancer cells. This suggests the compound’s framework could be relevant in designing new chemotherapeutics (Singh et al., 2016).
Propiedades
IUPAC Name |
2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-20-13(10(8-14)9-15)6-7-16-11-2-4-12(5-3-11)17(18)19/h2-7,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRNERYXONJVER-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3130176.png)
![Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate](/img/structure/B3130187.png)

![N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide](/img/structure/B3130194.png)
![10-[(Z)-methoxyiminomethyl]-10H-anthracen-9-one](/img/structure/B3130198.png)
![methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B3130213.png)
![N-[(dimethylamino)methylene]-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130220.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130233.png)
![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)


![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)